2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole
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Overview
Description
2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazo[1,2-a][1,8]naphthyridine core, a trifluoromethyl group, and an oxadiazole ring. The presence of these functional groups and rings imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazo[1,2-a][1,8]naphthyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a][1,8]naphthyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using electrophilic trifluoromethylating reagents under mild conditions.
Formation of the Oxadiazole Ring: The final step involves the cyclization of intermediates to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .
Scientific Research Applications
2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Trifluoromethylphenyl)imidazo[1,2-a]benzimidazole: This compound shares the trifluoromethyl group and imidazo core but differs in the overall structure and functional groups.
2-Trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazole: Similar in having a trifluoromethyl group and imidazo core, but with different substituents.
Uniqueness
2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole is unique due to its specific combination of functional groups and rings, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H14F3N5O |
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Molecular Weight |
361.32 g/mol |
IUPAC Name |
2-[2-(2-methylpropyl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H14F3N5O/c1-9(2)5-10-6-12(17(18,19)20)11-3-4-14-23-13(16-24-21-8-26-16)7-25(14)15(11)22-10/h3-4,6-9H,5H2,1-2H3 |
InChI Key |
YJJOFTWRNIMHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C2C=CC3=NC(=CN3C2=N1)C4=NN=CO4)C(F)(F)F |
Origin of Product |
United States |
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